MC 1742
Overview
Description
MC1742 is an inhibitor of class I histone deacetylases (HDACs; IC50s = 0.1, 0.11, 0.02, and 0.61 μM for HDAC1, -2, -3, and -8, respectively) and class IIb HDACs (IC50s = 7 and 40 nM for HDAC6 and HDAC10, respectively). It is selective for class I and class IIb over class IIa HDACs (IC50s = >50 μM for HDAC4, -5, -7, and -9). MC1742 reduces proliferation of HOS, MG-63, RD, A204, SK-ES-1, and A673 sarcoma cancer stem cells (CSCs). It increases levels of acetylated histone H3 and acetylated tubulin and induces apoptosis in MG-63 CSCs when used at a concentration of 2 μM. MC1742 also reactivates HIV-1 in JLAT 10.6 latently infected cells (EC50 = 350 nM).
MC1742 is a novel and selective HDAC inhibitor with potential anticancer activity. Musculoskeletal sarcomas are aggressive malignancies of bone and soft tissues often affecting children and adolescents. Histone deacetylase inhibitors (HDACi) have been proposed to counteract cancer stem cells (CSCs) in solid neoplasms. When tested in human osteosarcoma, rhabdomyosarcoma, and Ewing's sarcoma stem cells, the new HDACi MC1742 increased acetyl-H3 and acetyl-tubulin levels and inhibited CSC growth by apoptosis induction. At nontoxic doses, 1 promoted osteogenic differentiation. (copied from J Med Chem. 2015 Apr 30. [Epub ahead of print].
Mechanism of Action
Mode of Action
MC1742 interacts with its targets (HDACs) by binding to the zinc ion in the active site of these enzymes, thereby inhibiting their activity . This inhibition leads to an increase in the acetylation levels of histone H3 and tubulin . Acetylation of histones is associated with the relaxation of chromatin and promotion of gene transcription .
Biochemical Pathways
The inhibition of HDACs by MC1742 affects several biochemical pathways. The increased acetylation of histones leads to changes in gene expression, affecting pathways involved in cell growth, differentiation, and apoptosis . Specifically, it has been shown to inhibit the growth of cancer stem cells .
Pharmacokinetics
Like other hdac inhibitors, it is expected to be well-absorbed and distributed throughout the body, particularly in areas with high concentrations of its target enzymes .
Result of Action
MC1742 has been shown to have several effects at the molecular and cellular levels. It increases the levels of acetylated histone H3 and acetylated tubulin . It also inhibits the growth of cancer stem cells, induces growth arrest, apoptosis, and differentiation in sarcoma cancer stem cells .
Biochemical Analysis
Biochemical Properties
MC1742 interacts with class I HDAC1/2/3/8 and class IIB HDAC6/10 . It shows a strong inhibitory effect on these enzymes, leading to increased levels of acetylated histone H3 and acetylated tubulin . The nature of these interactions involves the inhibition of HDACs, which are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone .
Cellular Effects
MC1742 has profound effects on various types of cells, particularly cancer stem cells (CSCs). It inhibits the growth of CSCs and induces apoptosis in these cells . The compound influences cell function by altering cell signaling pathways and gene expression, primarily through its action as an HDAC inhibitor .
Molecular Mechanism
MC1742 exerts its effects at the molecular level primarily through the inhibition of HDACs . By inhibiting these enzymes, MC1742 increases the acetylation of histone H3 and tubulin, leading to changes in gene expression . This can result in the induction of apoptosis and growth arrest in certain cells, such as CSCs .
Temporal Effects in Laboratory Settings
Over time, MC1742 continues to exert its effects on cellular function. While specific long-term effects can vary depending on the specific experimental setup, the compound generally maintains its ability to inhibit HDACs and influence gene expression .
Dosage Effects in Animal Models
The effects of MC1742 can vary with different dosages in animal models. While specific dosage effects can depend on the particular model and experimental setup, MC1742 generally shows a dose-dependent effect on the inhibition of HDACs and the induction of apoptosis .
Metabolic Pathways
MC1742 is involved in the metabolic pathways related to histone and protein acetylation . By inhibiting HDACs, it can affect the balance of acetylation and deacetylation, which are key post-translational modifications that regulate various cellular processes .
Transport and Distribution
MC1742 is transported and distributed within cells and tissues in a manner that allows it to exert its effects on HDACs . Specific transporters or binding proteins that it interacts with, as well as its specific localization or accumulation patterns, may vary depending on the cell type and experimental conditions .
Subcellular Localization
The subcellular localization of MC1742 can influence its activity or function. While specific localization patterns can depend on the cell type and experimental conditions, MC1742 generally acts in the nucleus where it can interact with HDACs and influence gene expression .
Properties
IUPAC Name |
N-hydroxy-5-[[6-oxo-4-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-19(24-27)8-4-5-13-28-21-22-18(14-20(26)23-21)17-11-9-16(10-12-17)15-6-2-1-3-7-15/h1-3,6-7,9-12,14,27H,4-5,8,13H2,(H,24,25)(H,22,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFVDNFTELWRHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=O)NC(=N3)SCCCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MC1742 interact with its target and what are the downstream effects observed in sarcoma cancer stem cells?
A1: MC1742 targets histone deacetylases (HDACs) []. HDACs are enzymes that remove acetyl groups from histone proteins, leading to tighter DNA packaging and gene silencing. By inhibiting HDACs, MC1742 promotes histone acetylation. This results in a more relaxed chromatin structure, allowing for increased gene expression. In the context of sarcoma cancer stem cells, MC1742 treatment has been shown to increase levels of acetyl-H3 and acetyl-tubulin []. These changes are associated with the induction of apoptosis (programmed cell death) and inhibition of cancer stem cell growth []. Furthermore, at non-toxic concentrations, MC1742 has demonstrated the ability to promote osteogenic differentiation in these cells [].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.